molecular formula C9H6ClNO2 B13452674 Methyl 3-chloro-5-ethynylpyridine-2-carboxylate

Methyl 3-chloro-5-ethynylpyridine-2-carboxylate

Cat. No.: B13452674
M. Wt: 195.60 g/mol
InChI Key: GVUWDEBDJXGVCC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 3rd position, an ethynyl group at the 5th position, and a carboxylate ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to introduce the ethynyl group onto the pyridine ring . The reaction conditions often involve the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-ethynylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Methyl 3-chloro-5-ethynylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or halogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-5-ethynylpyridine-2-carboxylate: Unique due to the presence of both chloro and ethynyl groups.

    Methyl 3-chloro-5-ethynylpyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

    Methyl 3-chloro-5-ethynylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of the ethynyl group provides opportunities for further functionalization, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

methyl 3-chloro-5-ethynylpyridine-2-carboxylate

InChI

InChI=1S/C9H6ClNO2/c1-3-6-4-7(10)8(11-5-6)9(12)13-2/h1,4-5H,2H3

InChI Key

GVUWDEBDJXGVCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C#C)Cl

Origin of Product

United States

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